2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Description
This compound is a polyhalogenated biphenyl ether characterized by a central benzene ring substituted with a trifluoromethyl group at position 5, fluorine atoms at positions 1 and 3, and a phenoxy group at position 2. The phenoxy moiety itself is substituted with bromo (position 4), fluoro (position 2), and nitro (position 6) groups.
Properties
Molecular Formula |
C13H4BrF6NO3 |
|---|---|
Molecular Weight |
416.07 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-6-3-9(17)12(10(4-6)21(22)23)24-11-7(15)1-5(2-8(11)16)13(18,19)20/h1-4H |
InChI Key |
IDPUHYWPXTULIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)Br)[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Halogenation: Sequential introduction of bromine and fluorine atoms under controlled conditions.
Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield various products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Phenoxy Compounds: From substitution reactions.
Scientific Research Applications
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In general, the presence of multiple halogen atoms and a nitro group can influence its reactivity and interaction with biological targets. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with several analogs:
*Calculated based on standard atomic weights.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity, favoring nucleophilic substitution reactions. This aligns with reactivity patterns observed in , where trifluoromethyl-substituted benzenes react with phenolates to form phenoxy derivatives .
- Halogen Diversity: Unlike oxyfluorfen (Cl-substituted), the target compound’s bromo group may confer greater stability in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is lacking .
Physicochemical Properties
- Boiling Point/Solubility: The trifluoromethyl group in the target compound increases hydrophobicity (logP ~5.3 inferred from ), similar to the compound in . Bromine’s larger atomic radius compared to chlorine (in oxyfluorfen) may elevate melting points due to enhanced van der Waals interactions.
- Thermal Stability: Nitro groups in the target compound may reduce thermal stability compared to ethoxy-substituted analogs like oxyfluorfen, which lack nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
